molecular formula C27H23N3O2S B10862872 2-(diphenylacetyl)-N-(4-phenoxyphenyl)hydrazinecarbothioamide

2-(diphenylacetyl)-N-(4-phenoxyphenyl)hydrazinecarbothioamide

Cat. No.: B10862872
M. Wt: 453.6 g/mol
InChI Key: GXBYGBFSSZJAED-UHFFFAOYSA-N
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Description

2-(Diphenylacetyl)-N-(4-phenoxyphenyl)hydrazinecarbothioamide is a complex organic compound characterized by its unique structure, which includes diphenylacetyl and phenoxyphenyl groups attached to a hydrazinecarbothioamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diphenylacetyl)-N-(4-phenoxyphenyl)hydrazinecarbothioamide typically involves multiple steps:

    Formation of Diphenylacetyl Chloride: This is achieved by reacting diphenylacetic acid with thionyl chloride under reflux conditions.

    Preparation of Phenoxyphenylhydrazine: This intermediate is synthesized by reacting 4-phenoxyaniline with hydrazine hydrate.

    Coupling Reaction: The final step involves the reaction of diphenylacetyl chloride with phenoxyphenylhydrazine in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylacetyl)-N-(4-phenoxyphenyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.

    Substitution: Sodium hydride, alkyl halides; in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(diphenylacetyl)-N-(4-phenoxyphenyl)hydrazinecarbothioamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which 2-(diphenylacetyl)-N-(4-phenoxyphenyl)hydrazinecarbothioamide exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxy and diphenylacetyl groups may facilitate binding to hydrophobic pockets within proteins, while the hydrazinecarbothioamide moiety could participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Diphenylacetyl)-N-phenylhydrazinecarbothioamide: Lacks the phenoxy group, which may affect its reactivity and biological activity.

    N-(4-Phenoxyphenyl)hydrazinecarbothioamide: Lacks the diphenylacetyl group, potentially altering its chemical properties and applications.

Uniqueness

2-(Diphenylacetyl)-N-(4-phenoxyphenyl)hydrazinecarbothioamide is unique due to the presence of both diphenylacetyl and phenoxyphenyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds.

Properties

Molecular Formula

C27H23N3O2S

Molecular Weight

453.6 g/mol

IUPAC Name

1-[(2,2-diphenylacetyl)amino]-3-(4-phenoxyphenyl)thiourea

InChI

InChI=1S/C27H23N3O2S/c31-26(25(20-10-4-1-5-11-20)21-12-6-2-7-13-21)29-30-27(33)28-22-16-18-24(19-17-22)32-23-14-8-3-9-15-23/h1-19,25H,(H,29,31)(H2,28,30,33)

InChI Key

GXBYGBFSSZJAED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=S)NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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